2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane
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Overview
Description
2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a fluorinated aromatic ring and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane typically involves the reaction of 2-fluoro-5-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes cyclization to form the dioxolane ring. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to minimize by-product formation and ensure high purity of the final product. Industrial production also involves rigorous quality control measures to ensure consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(2-Fluoro-5-methylphenyl)acetaldehyde or 2-(2-Fluoro-5-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-Fluoro-5-methylphenyl)ethane-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic ring and dioxolane moiety contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylphenol: A precursor in the synthesis of 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane.
2-Fluoro-5-methylphenyl isocyanate: Another fluorinated aromatic compound with different reactivity and applications.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its combination of a fluorinated aromatic ring and a dioxolane moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-2-3-9(11)8(6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEPPXVVIKMRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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